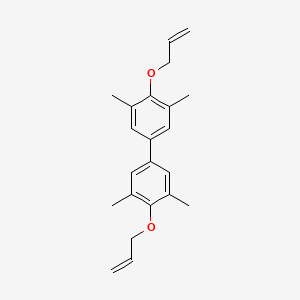
3,3',5,5'-Tetramethyl-4,4'-diallyloxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl: is an organic compound with the molecular formula C22H26O4 It is a derivative of biphenyl, characterized by the presence of four methyl groups and two diallyloxy groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’,5,5’-Tetramethylbiphenyl-4,4’-diol.
Alkylation: The diol is subjected to alkylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The allyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of tetramethylbiphenylquinone derivatives.
Reduction: Formation of tetramethylbiphenyl-4,4’-diol derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl: A closely related compound with hydroxyl groups instead of allyloxy groups.
3,3’,5,5’-Tetramethylbenzidine: Another similar compound used as a chromogenic substrate in biochemical assays.
Uniqueness
3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl:
This detailed article provides a comprehensive overview of 3,3’,5,5’-Tetramethyl-4,4’-diallyloxybiphenyl, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H26O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-(3,5-dimethyl-4-prop-2-enoxyphenyl)-1,3-dimethyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C22H26O2/c1-7-9-23-21-15(3)11-19(12-16(21)4)20-13-17(5)22(18(6)14-20)24-10-8-2/h7-8,11-14H,1-2,9-10H2,3-6H3 |
Clé InChI |
IWKVXLRKVGISRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC=C)C)C2=CC(=C(C(=C2)C)OCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




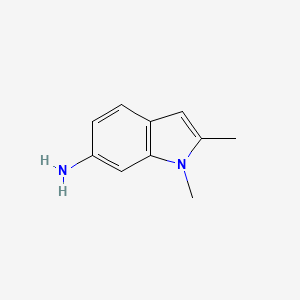
![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)
![Ethyl 2-benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12436252.png)
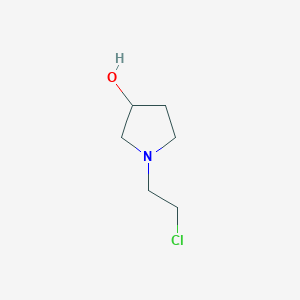
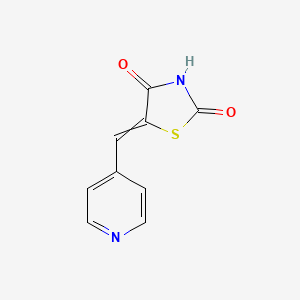

![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
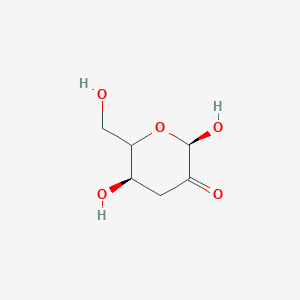
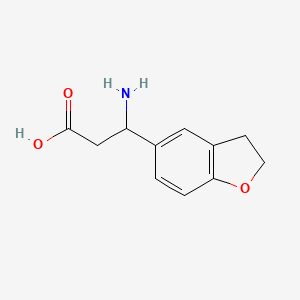
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
